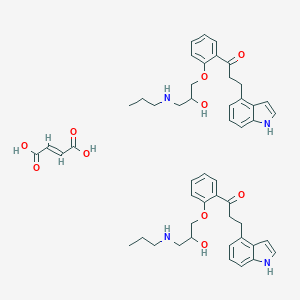
1-Propanone, 1-(2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-(1H-indo l-4-yl)-, (E)-2-butenedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-(2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-(1H-indol-4-yl)-, (E)-2-butenedioate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "KI-696" and belongs to the class of indole-based compounds. In
Mecanismo De Acción
KI-696 exerts its therapeutic effects by inhibiting the activity of certain enzymes in the body. Specifically, it inhibits the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in various cellular processes such as cell proliferation, apoptosis, and inflammation. By inhibiting the activity of GSK-3β, KI-696 can prevent the growth of cancer cells, reduce inflammation, and protect neurons from damage.
Biochemical and Physiological Effects:
KI-696 has been shown to have various biochemical and physiological effects in scientific research studies. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. It has also been found to reduce the production of inflammatory cytokines, leading to a decrease in inflammation. Additionally, KI-696 has been found to protect neurons from oxidative stress and inflammation, leading to a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using KI-696 in lab experiments is its specificity for GSK-3β inhibition. This allows for targeted inhibition of this enzyme without affecting other cellular processes. Additionally, KI-696 has been found to have low toxicity in animal studies, making it a potentially safe treatment option. However, one limitation of using KI-696 in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on KI-696. One area of research could be investigating its potential use in combination with other anti-cancer drugs to enhance its therapeutic effects. Additionally, further research could be conducted to explore its potential use in treating other inflammatory diseases beyond cancer. Finally, more research could be conducted to investigate its potential use in treating neurodegenerative diseases, particularly in animal models.
Métodos De Síntesis
The synthesis of KI-696 involves the reaction of 1-(2-bromoacetyl)-3-(1H-indol-4-yl)urea with 2-(2-hydroxy-3-(propylamino)propoxy)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-butanedioic acid to form KI-696.
Aplicaciones Científicas De Investigación
KI-696 has shown potential therapeutic applications in various scientific research studies. It has been found to possess anti-cancer properties by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases. Additionally, KI-696 has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
109947-21-9 |
|---|---|
Nombre del producto |
1-Propanone, 1-(2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-(1H-indo l-4-yl)-, (E)-2-butenedioate |
Fórmula molecular |
C50H60N4O10 |
Peso molecular |
877 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(1H-indol-4-yl)propan-1-one |
InChI |
InChI=1S/2C23H28N2O3.C4H4O4/c2*1-2-13-24-15-18(26)16-28-23-9-4-3-7-20(23)22(27)11-10-17-6-5-8-21-19(17)12-14-25-21;5-3(6)1-2-4(7)8/h2*3-9,12,14,18,24-26H,2,10-11,13,15-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Clave InChI |
LEHREMZJOFLRFF-WXXKFALUSA-N |
SMILES isomérico |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=C3C=CNC3=CC=C2)O.CCCNCC(COC1=CC=CC=C1C(=O)CCC2=C3C=CNC3=CC=C2)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=C3C=CNC3=CC=C2)O.CCCNCC(COC1=CC=CC=C1C(=O)CCC2=C3C=CNC3=CC=C2)O.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=C3C=CNC3=CC=C2)O.CCCNCC(COC1=CC=CC=C1C(=O)CCC2=C3C=CNC3=CC=C2)O.C(=CC(=O)O)C(=O)O |
Sinónimos |
1-Propanone, 1-(2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-(1H-indo l-4-yl)-, (E)-2-butenedioate (2:1) (salt) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B34027.png)


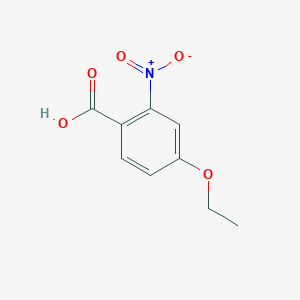



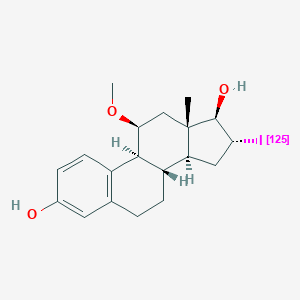


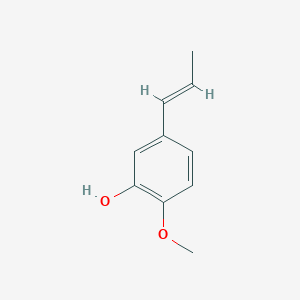
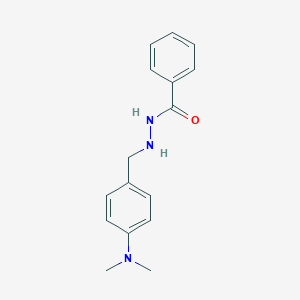
![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide](/img/structure/B34053.png)
